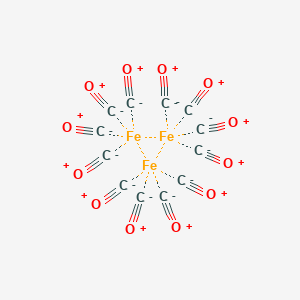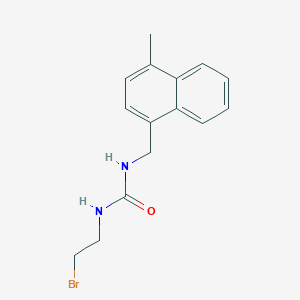
5,5-Diethyl-1-beta-D-glucopyranosylbarbituric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Diethyl-1-beta-D-glucopyranosylbarbituric acid, also known as diethylbarbituric acid glucoside (DEBG), is a synthetic compound that belongs to the class of barbituric acid derivatives. It was first synthesized in 1956 by Dr. Louis Fieser and his colleagues at Harvard University. DEBG has been widely used in scientific research due to its unique chemical properties and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
DEBG has been extensively studied for its potential therapeutic applications. It has been shown to possess anticonvulsant, sedative, and hypnotic properties in animal models. DEBG has also been investigated for its neuroprotective effects against brain damage caused by ischemia and oxidative stress. In addition, DEBG has been shown to inhibit the growth of cancer cells and enhance the efficacy of chemotherapy drugs. These findings suggest that DEBG may have potential applications in the treatment of neurological disorders and cancer.
Wirkmechanismus
The exact mechanism of action of DEBG is not fully understood. However, it is believed to act on the central nervous system by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). GABA is a major neurotransmitter that regulates neuronal excitability and plays a critical role in the control of seizures, anxiety, and sleep. DEBG may also exert its effects by modulating the activity of ion channels and receptors in the brain.
Biochemische Und Physiologische Effekte
DEBG has been shown to produce a number of biochemical and physiological effects. It has been found to increase the duration of sleep and reduce the latency to sleep onset in animal models. DEBG has also been shown to reduce the severity and frequency of seizures in animal models of epilepsy. In addition, DEBG has been shown to protect against brain damage caused by ischemia and oxidative stress by reducing the production of reactive oxygen species and enhancing the activity of antioxidant enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
DEBG has several advantages as a research tool. It is relatively easy to synthesize and has a well-defined chemical structure, which allows for accurate dosing and reproducibility of results. DEBG has also been extensively studied in animal models, which provides a solid foundation for future research. However, there are also several limitations to using DEBG in lab experiments. For example, it has a short half-life and is rapidly metabolized in the body, which may limit its efficacy in certain applications. In addition, the precise mechanisms of action of DEBG are not fully understood, which may complicate interpretation of results.
Zukünftige Richtungen
Despite the limitations, DEBG remains a promising research tool with potential therapeutic applications. Future research could focus on elucidating the precise mechanisms of action of DEBG and identifying new therapeutic applications. For example, DEBG could be investigated as a potential treatment for other neurological disorders, such as anxiety and depression. DEBG could also be studied in combination with other drugs to enhance their efficacy and reduce side effects. Finally, DEBG could be modified to improve its pharmacokinetic properties and increase its bioavailability.
Synthesemethoden
DEBG can be synthesized by reacting barbituric acid with ethyl iodide in the presence of a strong base, such as potassium hydroxide. The resulting product is then treated with glucose in the presence of an acid catalyst, such as sulfuric acid, to obtain DEBG. The overall reaction can be represented as follows:
Eigenschaften
CAS-Nummer |
106476-71-5 |
|---|---|
Produktname |
5,5-Diethyl-1-beta-D-glucopyranosylbarbituric acid |
Molekularformel |
C14H22N2O8 |
Molekulargewicht |
346.33 g/mol |
IUPAC-Name |
5,5-diethyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H22N2O8/c1-3-14(4-2)11(21)15-13(23)16(12(14)22)10-9(20)8(19)7(18)6(5-17)24-10/h6-10,17-20H,3-5H2,1-2H3,(H,15,21,23)/t6-,7-,8+,9-,10-/m1/s1 |
InChI-Schlüssel |
ALDUFTZQPLCBID-HOTMZDKISA-N |
Isomerische SMILES |
CCC1(C(=O)NC(=O)N(C1=O)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC |
SMILES |
CCC1(C(=O)NC(=O)N(C1=O)C2C(C(C(C(O2)CO)O)O)O)CC |
Kanonische SMILES |
CCC1(C(=O)NC(=O)N(C1=O)C2C(C(C(C(O2)CO)O)O)O)CC |
Synonyme |
barbital N-glucoside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



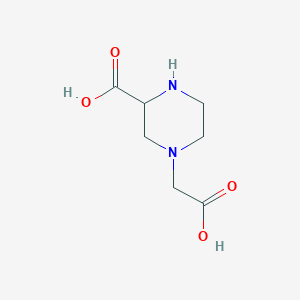
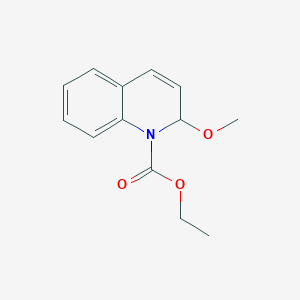


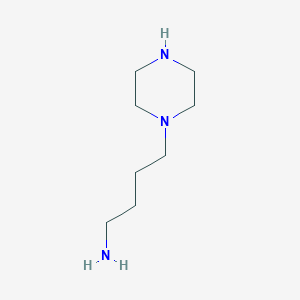
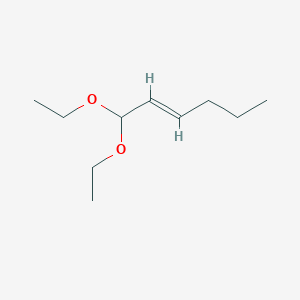
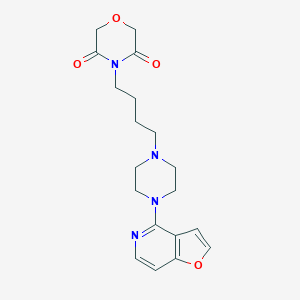
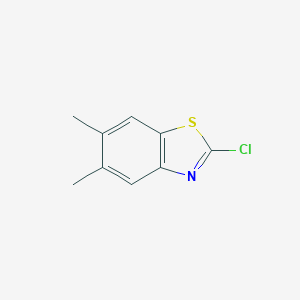
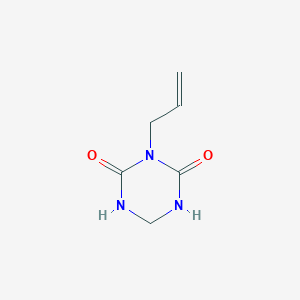
![2-Tert-butyl-6-nitro-5-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]-1,3-benzoxazole](/img/structure/B24638.png)
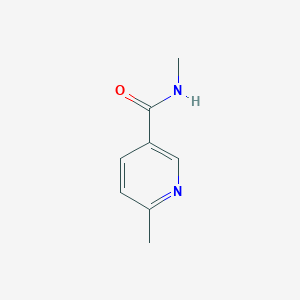
![2'-Fluoro-5'-nitro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B24641.png)
